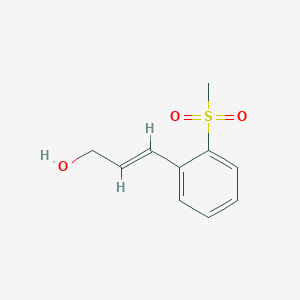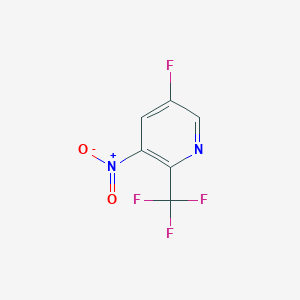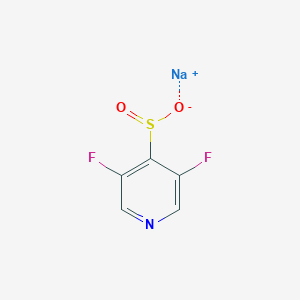
Sodium 3,5-difluoropyridine-4-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 3,5-difluoropyridine-4-sulfinate is a chemical compound with the molecular formula C5H2F2NNaO2S It is a derivative of pyridine, where the 3rd and 5th positions on the pyridine ring are substituted with fluorine atoms, and the 4th position is substituted with a sulfinate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium 3,5-difluoropyridine-4-sulfinate typically involves the reaction of 3,5-difluoropyridine with a sulfinating agent. One common method is the reaction of 3,5-difluoropyridine with sodium sulfinate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through crystallization or other suitable methods to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Sodium 3,5-difluoropyridine-4-sulfinate undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the pyridine ring can be substituted with other functional groups using suitable reagents.
Oxidation and Reduction Reactions: The sulfinate group can undergo oxidation to form sulfonates or reduction to form sulfides.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as organolithium compounds or Grignard reagents can be used for substitution reactions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation reactions can produce sulfonates.
Aplicaciones Científicas De Investigación
Sodium 3,5-difluoropyridine-4-sulfinate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in organic synthesis.
Biology: Fluorinated compounds are often used in biological studies due to their ability to interact with biological molecules in unique ways.
Medicine: Fluorinated pyridines are of interest in medicinal chemistry for the development of new pharmaceuticals.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of sodium 3,5-difluoropyridine-4-sulfinate involves its interaction with various molecular targets. The fluorine atoms on the pyridine ring can influence the electronic properties of the compound, making it more reactive towards certain types of reactions. The sulfinate group can act as a nucleophile or electrophile, depending on the reaction conditions, allowing it to participate in a wide range of chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Difluoropyridine: Lacks the sulfinate group but has similar fluorine substitution on the pyridine ring.
Sodium Pyridine-4-sulfinate: Lacks the fluorine atoms but has a similar sulfinate group on the pyridine ring.
3,5-Dichloropyridine-4-sulfinate: Similar structure but with chlorine atoms instead of fluorine.
Uniqueness
Sodium 3,5-difluoropyridine-4-sulfinate is unique due to the presence of both fluorine atoms and a sulfinate group on the pyridine ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C5H2F2NNaO2S |
|---|---|
Peso molecular |
201.13 g/mol |
Nombre IUPAC |
sodium;3,5-difluoropyridine-4-sulfinate |
InChI |
InChI=1S/C5H3F2NO2S.Na/c6-3-1-8-2-4(7)5(3)11(9)10;/h1-2H,(H,9,10);/q;+1/p-1 |
Clave InChI |
XPMOVTQGXYTKKD-UHFFFAOYSA-M |
SMILES canónico |
C1=C(C(=C(C=N1)F)S(=O)[O-])F.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


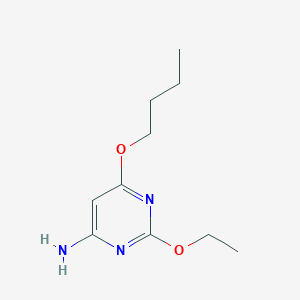
![[1,2,4]Triazino[4,5-d][1,2,4]triazepine](/img/structure/B13113398.png)
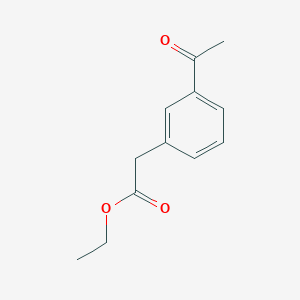
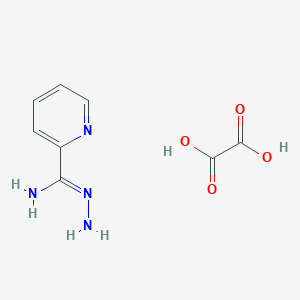
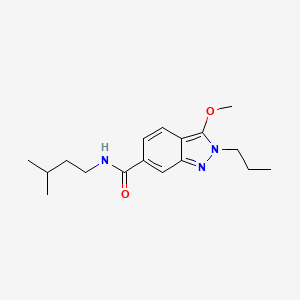
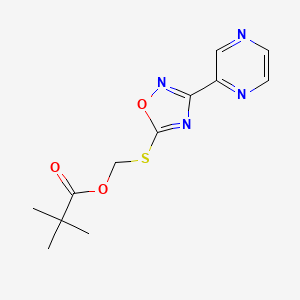
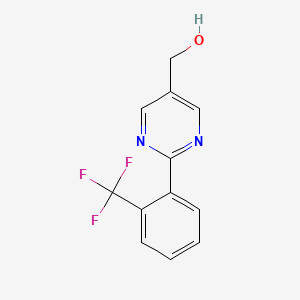


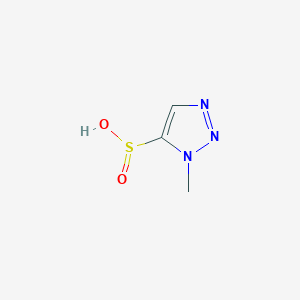

![(S)-4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoicacid](/img/structure/B13113452.png)
